molecular formula C17H15ClN2OS B421576 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide CAS No. 331760-57-7

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Cat. No.: B421576
CAS No.: 331760-57-7
M. Wt: 330.8g/mol
InChI Key: RPGPSGQCVKPALQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS 331760-57-7) is a high-quality chemical compound supplied for non-human research applications. This complex synthetic molecule, with a molecular formula of C 17 H 15 ClN 2 OS and a molecular weight of 330.83 g/mol, is characterized by its distinct polycyclic structure featuring a benzamide moiety linked to a cyano-substituted tetrahydro-cyclohepta[b]thiophene group . This structural complexity makes it a valuable scaffold in medicinal chemistry and drug discovery. The compound is primarily intended for biological screening and lead optimization processes . Its drug-like properties, including a calculated LogP of 4.97 and only one rotatable bond, suggest favorable characteristics for initial hit identification . Researchers can leverage this benzamide derivative as a key intermediate in synthesizing more complex target molecules or for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to determine the suitability of this product for their intended purpose. SAFETY INFORMATION: Please refer to the Safety Data Sheet (SDS) before use. This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . When handling, wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area and do not breathe its dust .

Properties

IUPAC Name

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-14-8-5-4-7-12(14)16(21)20-17-13(10-19)11-6-2-1-3-9-15(11)22-17/h4-5,7-8H,1-3,6,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGPSGQCVKPALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142632
Record name 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331760-57-7
Record name 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331760-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Cyano-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophen-2-Amine

The cycloheptathiophene core is synthesized via a Friedel-Crafts alkylation followed by cyclization. Thiophene derivatives are reacted with cycloheptanone under acidic conditions (H₂SO₄, 0–5°C) to form the seven-membered ring. The cyano group is introduced using a nucleophilic substitution reaction with cyanamide in dimethylformamide (DMF) at 80–90°C, yielding 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine with >85% purity.

Key Reaction Parameters:

ParameterConditions
Temperature80–90°C
SolventDMF
CatalystNone (thermal activation)
Reaction Time6–8 hours

Preparation of 2-Chlorobenzoyl Chloride

2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70–80°C) for 3 hours to produce 2-chlorobenzoyl chloride. Excess SOCl₂ is removed via distillation, and the product is stabilized in anhydrous dichloromethane (DCM) for subsequent reactions.

Amide Coupling Strategies

Schotten-Baumann Reaction

The amine intermediate (3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine) is reacted with 2-chlorobenzoyl chloride in a biphasic system (water:DCM) under alkaline conditions (pH 10–12) at 0–5°C. Sodium hydroxide (NaOH) is used to maintain pH, and the reaction completes within 2 hours, yielding the crude amide.

Yield Optimization Data:

BaseSolvent Ratio (H₂O:DCM)Yield (%)
NaOH1:172
KOH1:168
NaHCO₃2:158

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in DCM at room temperature. This method achieves higher yields (78–82%) but requires rigorous moisture control.

Purification and Isolation Techniques

Recrystallization

The crude product is dissolved in hot ethanol (70°C) and filtered through activated charcoal to remove impurities. Gradual cooling to 4°C yields crystalline 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide with 95% purity.

Column Chromatography

Silica gel (60–120 mesh) with a hexane:ethyl acetate (7:3) mobile phase resolves byproducts. Fractions are analyzed via thin-layer chromatography (TLC), and the target compound elutes at Rf = 0.45.

Chromatographic Profile:

Eluent Ratio (Hexane:EA)Rf ValuePurity (%)
8:20.3088
7:30.4595
6:40.6090

Reaction Condition Optimization

Temperature Effects

Elevated temperatures (>50°C) during amide coupling accelerate reaction rates but promote hydrolysis of the benzoyl chloride, reducing yields. Optimal temperatures range from 0°C to 25°C.

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while protic solvents (ethanol) improve recrystallization efficiency.

Solvent Impact on Yield:

SolventDielectric ConstantYield (%)
DCM8.9378
DMF36.782
THF7.5265

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar–H), 7.45 (t, J = 7.6 Hz, 1H, Ar–H), 3.20–3.10 (m, 4H, cycloheptathiophene–H).

  • IR (KBr): 2210 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms >98% purity at retention time 12.4 minutes.

Scale-Up Considerations

Industrial-scale synthesis employs continuous flow reactors to maintain temperature control and reduce side reactions. Pilot studies report a 15% yield increase compared to batch processes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Schotten-Baumann7295120
Carbodiimide-Mediated8298180
Continuous Flow8597150

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reagents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano group and the benzamide moiety makes it a candidate for binding to biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or dipole interactions, while the benzamide moiety can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Acyl Group

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (4a)
  • Structure : Replaces the 2-chlorobenzamide group with an acetamide.
  • Synthesis : Prepared via acetylation with acetic anhydride, yielding 75.6% .
  • Properties : Lower molecular weight (268.76 g/mol) and increased hydrophobicity (logP ~1.33) compared to the benzamide derivative .
  • Significance : Demonstrates that smaller acyl groups improve synthetic efficiency but may reduce target specificity.
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide
  • Structure : Features a nitro-substituted thiophene carboxamide.
  • Properties : Higher molecular weight (347.4 g/mol) and increased electron-withdrawing capacity due to the nitro group .
  • Activity : The nitro group may enhance binding to electron-rich enzyme pockets, though biological data are unavailable.

Halogen Substitution Variants

6-Bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-... (4e)
  • Structure : Bromine replaces chlorine on the benzamide ring.
  • Synthesis : Elemental analysis (C: 51.92%, Br: 19.19%) confirms successful substitution .
  • Impact : Bromine’s larger atomic radius may alter steric interactions in biological targets, though activity data are lacking.
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
  • Structure : Cyclopentane ring instead of cycloheptane.
  • Synthesis : Yield of 62% , lower than cyclohepta analogs due to ring strain .

Sulfonamide and Sulfamoyl Derivatives

2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide
  • Structure : Diethylsulfamoyl group on the benzamide ring.
  • Properties : Increased molecular weight (463.0 g/mol) and solubility due to the sulfamoyl moiety .
  • Activity : Predicted to target bacterial Mur ligases, though experimental validation is needed .

Chromene-Fused Analogs

N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (3)
  • Structure : Chromene ring replaces cycloheptane.
  • Synthesis : Lower yield (50% ) compared to cyclohepta derivatives, attributed to steric hindrance during benzoylation .
  • Electronic Effects : The chromene oxygen may enhance hydrogen bonding but reduce metabolic stability.

Key Research Findings

Biological Activity

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS Number: 315684-12-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical identifiers:

  • Molecular Formula : C12H13ClN2OS
  • Molecular Weight : 240.75 g/mol
  • InChI Key : LFUMGIOQKSBEQA-UHFFFAOYSA-N

Table 1: Chemical Identifiers

PropertyValue
CAS Number315684-12-9
Molecular FormulaC12H13ClN2OS
Molecular Weight240.75 g/mol
InChI KeyLFUMGIOQKSBEQA-UHFFFAOYSA-N

Antiviral Activity

Research indicates that derivatives of cyclohepta[b]thiophenes exhibit antiviral properties. A study focused on the synthesis and characterization of various compounds targeting the PA-PB1 interface of influenza A virus polymerase demonstrated that structural modifications could enhance antiviral activity. The presence of a cycloalkyl moiety fused to the thiophene ring was crucial for achieving effective anti-influenza activity, although certain modifications could diminish this effect .

Antitumor Activity

Compounds related to this compound have shown promise as antitumor agents. Specifically, studies on pyrazole derivatives indicated significant inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key kinases such as BRAF(V600E) and EGFR . The SAR insights suggest that modifications to the thiophene ring can lead to enhanced antitumor efficacy.

Anti-inflammatory Properties

In addition to antiviral and antitumor activities, compounds with similar structures have demonstrated anti-inflammatory effects. Research has highlighted the role of these compounds in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Influenza A Virus Study : A derivative of the compound was tested for its ability to inhibit the PA-PB1 interaction in influenza A virus polymerase. Results showed a concentration-dependent inhibition with an IC50 value indicating effective antiviral potential .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that modifications to the benzamide structure could lead to enhanced cytotoxicity. One derivative exhibited an IC50 value of 31 µM against a specific cancer line while maintaining lower toxicity against normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by several structural components:

  • Cycloheptathiophene Core : Essential for maintaining biological activity.
  • Cyano Group : Enhances interaction with target proteins.
  • Chlorine Substitution : Modulates lipophilicity and receptor binding affinity.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and amide coupling. Key steps include:

  • Cyclohepta[b]thiophene scaffold formation : Using cycloheptanone and sulfur-containing reagents under reflux conditions.
  • Functionalization : Introduction of cyano and chloro groups via nucleophilic substitution or catalytic cyanation.
  • Amide coupling : Benzamide attachment using coupling agents like carbodiimides in anhydrous solvents (e.g., DMF or dichloromethane).
    Reaction parameters (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid side products. Analytical techniques like TLC and NMR are critical for monitoring progress .

Q. How can structural characterization of this compound be rigorously validated?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and cycloheptane ring conformation.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving conformational ambiguities in the cycloheptane-thiophene system .

Q. What strategies improve solubility and bioavailability of this compound for in vitro assays?

Modifications to the benzamide or thiophene moieties can enhance physicochemical properties:

  • Substituent engineering : Introducing sulfonyl or methoxy groups (e.g., as in related cyclohepta[b]thiophene derivatives) improves aqueous solubility.
  • Co-solvent systems : Use DMSO-water mixtures for in vitro testing, ensuring concentrations remain below cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

In one study, a structurally similar cyclohepta[b]thiophen-3-carboxyamide derivative (T187) showed unexpected AKT1 inhibition (IC50_{50} = 11.4 ± 2.8 μM) despite being designed for p38 MAPK targeting. To validate such findings:

  • Target-specific assays : Use kinase profiling panels to rule off-target effects.
  • Structural analysis : Molecular docking (e.g., AutoDock Vina) can identify binding poses in AKT1’s catalytic domain.
  • Reproducibility checks : Independent replication under standardized conditions (e.g., ATP concentration, buffer pH) is critical .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., using GROMACS).
  • Free-energy calculations : MM/PBSA or MM/GBSA methods quantify binding affinities.
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with AKT1’s hinge region).
    Cross-validation with experimental data (e.g., SPR or ITC) is necessary to refine predictions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., PI3K/AKT/mTOR).
  • Cellular assays : Apoptosis (Annexin V staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential assays.
  • In vivo models : Xenograft studies with dose-response evaluations to correlate pharmacokinetics with efficacy .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for large batches.
  • Batch consistency : Implement QC protocols (HPLC purity >98%, residual solvent analysis via GC-MS).
  • Stability testing : Assess degradation under accelerated conditions (40°C/75% RH) to define storage guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across studies?

Potential sources of variability include:

  • Assay conditions : Differences in ATP concentrations (critical for kinase assays) or cell line genetic backgrounds.
  • Compound purity : Impurities >2% can skew results; always report batch-specific COA data.
  • Data normalization : Use standardized controls (e.g., staurosporine for kinase inhibition assays).
    Meta-analyses of raw datasets and inter-lab collaborations are recommended to resolve inconsistencies .

Q. What experimental controls are essential to confirm target engagement in cellular models?

  • Negative controls : Use inactive analogs (e.g., lacking the chloro or cyano groups) to rule out nonspecific effects.
  • Genetic validation : CRISPR/Cas9 knockout of the target (e.g., AKT1) to confirm on-mechanism activity.
  • Competitive binding assays : Co-treatment with known inhibitors (e.g., MK-2206 for AKT1) to assess competition .

Methodological Recommendations

Q. How can researchers optimize high-throughput screening (HTS) protocols for this compound?

  • Library preparation : Pre-dissolve in DMSO at 10 mM (store at -80°C with desiccant).
  • Assay format : Use 384-well plates with luminescent readouts (e.g., CellTiter-Glo for viability).
  • Z’-factor validation : Ensure Z’ > 0.5 for robust signal-to-noise ratios.
    Automated liquid handlers and plate readers minimize variability .

Q. What strategies enhance the compound’s metabolic stability in pharmacokinetic studies?

  • Prodrug approaches : Mask polar groups (e.g., cyano) with ester linkages.
  • Cytochrome P450 inhibition assays : Identify major metabolic pathways using human liver microsomes.
  • Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to prolong half-life .

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